(4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid
Overview
Description
(4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C11H10BNO6 and a molecular weight of 263.01 g/mol . This compound is known for its unique structure, which includes a boronic acid group attached to a phenyl ring that is further substituted with a (2,5-dioxopyrrolidin-1-yl)oxycarbonyl group. It is used in various scientific research applications due to its reactivity and functional properties.
Mechanism of Action
Target of Action
The primary targets of the compound (4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with active site serine or threonine residues .
Mode of Action
Boronic acids are known to form reversible covalent bonds with proteins, which can lead to changes in the protein’s function
Biochemical Pathways
Boronic acids can participate in various biochemical reactions, including esterification and condensation . The impact on downstream effects would depend on the specific target and the nature of the interaction.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and its interactions with targets. The compound should be stored in an inert atmosphere at 2-8°C .
Preparation Methods
The synthesis of (4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid typically involves the reaction of 4-carboxyphenylboronic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC) in a solvent like dimethylformamide (DMF). The reaction mixture is stirred overnight at room temperature to yield the desired product .
Chemical Reactions Analysis
(4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The (2,5-dioxopyrrolidin-1-yl)oxycarbonyl group can undergo nucleophilic substitution reactions, where the succinimide group is replaced by other nucleophiles.
Scientific Research Applications
(4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid is utilized in various scientific research fields:
Comparison with Similar Compounds
Similar compounds to (4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid include:
Phenylboronic acid: A simpler boronic acid derivative without the (2,5-dioxopyrrolidin-1-yl)oxycarbonyl group.
(3,5-bis(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)phosphonic acid: A trifunctional crosslinker used in mass spectrometry studies.
4-Carboxyphenylboronic acid: The precursor used in the synthesis of this compound.
The uniqueness of this compound lies in its combination of a boronic acid group with a (2,5-dioxopyrrolidin-1-yl)oxycarbonyl group, which imparts specific reactivity and functional properties useful in various applications.
Properties
IUPAC Name |
[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO6/c14-9-5-6-10(15)13(9)19-11(16)7-1-3-8(4-2-7)12(17)18/h1-4,17-18H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFNIEJAKSXKBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.